

Spectroscopic Profile of Methyl 4-Amino-2-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-Amino-2-hydroxybenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-Amino-2-hydroxybenzoate** (CAS No. 4136-97-4), a valuable compound in pharmaceutical and chemical research. This document details predicted Nuclear Magnetic Resonance (NMR) data, and outlines standard experimental protocols for acquiring NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive experimental spectra for **Methyl 4-Amino-2-hydroxybenzoate** are not widely available in public databases, predicted data and analysis of its structural analogues provide valuable insights into its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of **Methyl 4-Amino-2-hydroxybenzoate** in DMSO-d₆ reveals distinct signals corresponding to the aromatic protons, the amine and hydroxyl groups, and the methyl ester protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.76	Singlet	1H	Ar-OH
7.43	Doublet (d, J=8.7 Hz)	1H	Ar-H6
6.14	Singlet	2H	-NH ₂
6.10	Doublet of Doublets (dd, J=6.6, 2.1 Hz)	1H	Ar-H5
5.98	Doublet (d, J=2.1 Hz)	1H	Ar-H3
3.77	Singlet	3H	-OCH ₃

Data sourced from prediction.[\[1\]](#)

¹³C NMR (Predicted)

Based on the structure of **Methyl 4-Amino-2-hydroxybenzoate**, the following are the anticipated chemical shift ranges for the carbon atoms.

Chemical Shift (δ) ppm	Assignment
168-172	C=O (Ester)
160-165	C2 (C-OH)
150-155	C4 (C-NH ₂)
130-135	C6
105-110	C1
100-105	C5
95-100	C3
50-55	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-Amino-2-hydroxybenzoate** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500-3300	N-H	Symmetric & Asymmetric Stretching
3400-3200	O-H	Stretching (Broad)
3100-3000	C-H (Aromatic)	Stretching
2990-2850	C-H (Methyl)	Stretching
1720-1680	C=O (Ester)	Stretching
1620-1580	N-H	Bending
1600-1450	C=C (Aromatic)	Stretching
1300-1000	C-O	Stretching

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, **Methyl 4-Amino-2-hydroxybenzoate** (molar mass: 167.16 g/mol) would be expected to produce a molecular ion peak and several characteristic fragment ions.

m/z	Proposed Fragment
167	[M] ⁺ (Molecular Ion)
136	[M - OCH ₃] ⁺
108	[M - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the chemical structure of **Methyl 4-Amino-2-hydroxybenzoate**.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **Methyl 4-Amino-2-hydroxybenzoate** sample.
 - Dissolve the sample in approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean vial.
 - Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[\[2\]](#)
 - The final sample volume in the NMR tube should be about 4.5 cm in depth.[\[2\]](#)
- Instrument Setup and Data Acquisition:
 - The NMR experiments should be conducted on a spectrometer operating at a frequency of at least 300 MHz for ^1H NMR.
 - Before data acquisition, the magnetic field homogeneity must be optimized by shimming.
 - For a routine ^{13}C spectrum, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended for molecules up to approximately 350 Daltons.
 - A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0.00 ppm.
- Data Processing:
 - The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
 - The spectrum is then phased and baseline corrected.

- For ^{13}C spectra, applying a line-broadening factor of around 0.25 Hz can enhance the signal-to-noise ratio of non-protonated carbons.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of the ^1H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 4-Amino-2-hydroxybenzoate**.

Methodology (Thin Solid Film Method):[\[3\]](#)

- Sample Preparation:
 - Place a small amount of the solid sample (approximately 50 mg) into a small beaker or vial.[\[3\]](#)
 - Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[\[3\]](#)
 - Using a pipette, apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[3\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over the standard mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$).
 - If the signal intensity is too low, add another drop of the sample solution to the plate, allow it to dry, and re-run the spectrum.[\[3\]](#) If the peaks are too intense, clean the plate and use a more dilute solution.[\[3\]](#)
- Data Analysis:

- The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm^{-1}).
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 4-Amino-2-hydroxybenzoate**.

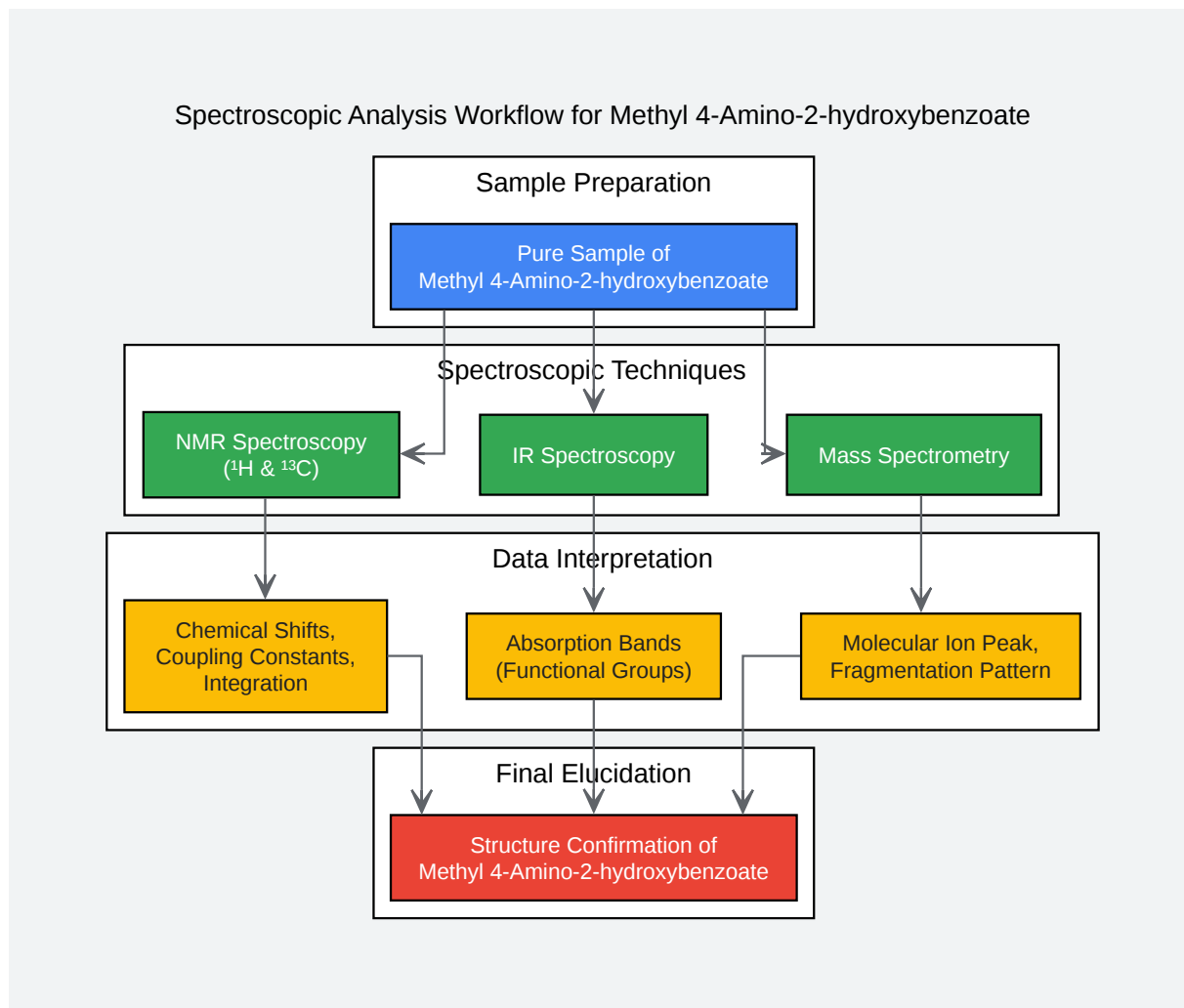
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the mass spectrometer, typically via a heated direct insertion probe or after separation by gas chromatography. The sample must be in the gas phase for EI.
- Ionization:
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This process ejects an electron from the molecule, forming a positively charged molecular ion (M^+).
- Fragmentation:
 - The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

- Data Analysis:
 - The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - The peak with the highest m/z is typically the molecular ion, which provides the molecular weight of the compound. The most intense peak in the spectrum is referred to as the base peak.^[4]
 - The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Methyl 4-Amino-2-hydroxybenzoate**.



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